2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine

Medicinal chemistry Physicochemical profiling ADME optimization

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine (CAS 1553347-53-7, molecular formula C₈H₇ClF₃N, molecular weight 209.6 g·mol⁻¹) belongs to the class of 2,2-difluoro-2-arylethylamines. This scaffold is distinguished by a gem‑difluoro methylene linker between the primary amine terminus and a substituted phenyl ring bearing chlorine at the meta‑position and fluorine at the para‑position.

Molecular Formula C8H7ClF3N
Molecular Weight 209.59 g/mol
Cat. No. B13601074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine
Molecular FormulaC8H7ClF3N
Molecular Weight209.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)(F)F)Cl)F
InChIInChI=1S/C8H7ClF3N/c9-6-3-5(1-2-7(6)10)8(11,12)4-13/h1-3H,4,13H2
InChIKeyYNRKBYFWLBBVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine – Chemical Identity and Procurement Baseline Guide


2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine (CAS 1553347-53-7, molecular formula C₈H₇ClF₃N, molecular weight 209.6 g·mol⁻¹) belongs to the class of 2,2-difluoro-2-arylethylamines. This scaffold is distinguished by a gem‑difluoro methylene linker between the primary amine terminus and a substituted phenyl ring bearing chlorine at the meta‑position and fluorine at the para‑position . The compound has not been the subject of extensive primary pharmacological characterization in the published literature. Consequently, evidence in this guide is assembled from (i) predicted and measured physicochemical properties relative to close structural analogs, and (ii) class‑level data on the 2,2‑difluoroethylamine scaffold from peer‑reviewed medicinal chemistry studies [1][2][3].

Why 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine Cannot Be Interchanged with Generic 2,2-Difluoroethylamines


The 2,2-difluoroethylamine motif is not a uniform functional module: both the gem‑difluoro linker and the phenyl‑ring substitution pattern independently and cooperatively tune amine basicity, lipophilicity, and hydrogen‑bond‑acceptor character, each of which governs target engagement, ADME properties, and chemical reactivity [1]. The 3‑chloro‑4‑fluorophenyl arrangement in this compound introduces a unique electron‑withdrawing and steric profile that cannot be replicated by removing either halogen, replacing fluorine with chlorine, or exchanging the difluoroethylene linker for a non‑fluorinated or trifluorinated spacer [2][3]. The evidence below quantifies how these structural differences produce measurable, decision‑relevant differentiation that directly affects compound selection in medicinal chemistry, chemical biology, and industrial intermediate procurement.

Quantitative Differentiation Evidence for 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine Versus Close Analogs


Amine Basicity Modulation: pKa 6.41 vs. Generic Difluoroethylamine (7.2) and Trifluoroethylamine (5.5) Analogs

The predicted pKa of the target compound is 6.41 ± 0.30 , which is significantly lower than the experimentally determined pKa of the unsubstituted 2,2-difluoroethylamine core (DFEA, pKa 7.2) and sits between DFEA and 2,2,2-trifluoroethylamine (TFEA, pKa 5.5) [1]. The non-fluorinated analog 2-(3-chloro-4-fluorophenyl)ethan-1-amine has a reported pKa of approximately 6.62 , confirming that the gem-difluoro group in the target compound reduces basicity by ~0.2 units relative to the CH₂‑CH₂ analog. At physiological pH 7.4, the target compound exists with approximately 50–60% in the neutral (more membrane-permeable) form, compared with ~39% for DFEA and ~1% for TFEA [1].

Medicinal chemistry Physicochemical profiling ADME optimization

Lipophilicity Window: XLogP3 2.2 Balances Permeability and Metabolic Liability vs. Dichloro- and Unsubstituted Analogs

The target compound has a computed XLogP3 of 2.2 . For comparison, the 3,4-dichlorophenyl analog (MW 226.05) and the 3-chlorophenyl analog (MW 191.6) are expected to exhibit higher and lower XLogP values, respectively, based on the relative contributions of Cl, F, and H substituents to calculated log P. The unsubstituted parent 2-phenyl-2,2-difluoroethan-1-amine has a predicted log P ~1.3–1.5. An XLogP3 of 2.2 falls within the 'sweet spot' identified in retrospective analyses of oral drug candidates (typically log D₇.₄ 1–3), while values above 3.0 are associated with increased risk of metabolic clearance, phospholipidosis, and promiscuous target binding.

Drug design Lipophilicity Metabolic stability

Hydrogen-Bond-Acceptor Count Advantage: 4 HBA for Target vs. 3 for 3-Chloro or 2 for Unsubstituted Analogs

The target compound possesses four hydrogen-bond-acceptor sites (two fluorine atoms on the gem‑CF₂ linker, one fluorine at the para‑position of the phenyl ring, and one chlorine at the meta‑position) . The 3‑chlorophenyl analog (CAS 1271477-83-8) has only three HBA sites because it lacks the para‑fluoro substituent, while the unsubstituted 2‑phenyl‑2,2‑difluoroethan‑1‑amine has only two HBA sites (the two linker fluorines). In cathepsin K inhibitor series, the difluoroethylamine motif engages the catalytic cysteine and adjacent backbone residues through hydrogen‑bond and electrostatic interactions [1]. An additional HBA at the para‑position can form supplementary polar contacts with protein residues, potentially increasing binding enthalpy and selectivity in targets where such interactions are geometrically favorable. However, direct binding data comparing the target compound with its 3‑chloro analog in the same assay are not available in the public domain, and this evidence is presented as structural inference.

Structure-based design Binding affinity Halogen bonding

Cathepsin K Inhibitor Scaffold: Direct Evidence that Difluoroethylamine (CF₂) Outperforms Trifluoroethylamine (CF₃) in Oral Bioavailability

In a direct head‑to‑head comparison within cathepsin K inhibitor scaffolds, Isabel et al. (2011) demonstrated that replacing the trifluoroethylamine (CF₃‑CH₂‑NH‑) warhead with a difluoroethylamine (CF₂H‑CH₂‑NH‑) isostere increased the basicity of the nitrogen (pKa elevated by ~1.5–2 units), which positively impacted log D and translated to improved oral bioavailability in preclinical species (rat and dog) [1][2]. The difluoroethylamine compounds retained similar potency against cathepsin K and selectivity against other cathepsin isoforms (cathepsins B, L, S) when compared to their trifluoroethylamine counterparts. This finding constitutes direct, scaffold‑level comparative evidence that the CF₂H motif – which is the core linker of the target compound – holds a measurable pharmacokinetic advantage over the otherwise identical CF₃ variant, attributed specifically to the difference in amine basicity and its effect on ionization‑dependent properties such as log D and passive permeability [1].

Protease inhibition Bioisostere Oral bioavailability

Thrombin Inhibitor Scaffold Evidence: 2,2-Difluoro Linkage is Essential for Nanomolar Potency; Non-Fluorinated and Dimethyl Linkers Lose Affinity

Lee et al. (2007) reported that 2-(2-chloro-6-fluorophenyl)acetamide‑based thrombin inhibitors incorporating a 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 substituent achieved Ki values in the range of 0.9–33.9 nM [1][2]. Critically, when the difluoro substitution in the ethylene linker was replaced with dimethyl or cyclopropyl groups, thrombin affinity was 'reduced significantly' [1]. The optimal P3 substituent (2-(5-chloro‑pyridin‑2‑yl)-2,2-difluoroethylamine) yielded a Ki of 0.7 nM [1]. While this study did not include the exact 3‑chloro‑4‑fluorophenyl variant, it provides class‑level, within‑study comparative evidence that the gem‑difluoro group is uniquely required for nanomolar potency in this target class and cannot be substituted by structurally analogous carbon‑based linkers. This supports the selection of 2,2-difluoro-2-arylethylamines (including the target compound) over mono‑fluoro, non‑fluorinated, or dimethyl‑linked analogs in thrombin‑focused or related serine protease drug discovery projects.

Serine protease inhibition Thrombin Fluorine medicinal chemistry

Bioisosteric OH→CF₂ Replacement: 2,2-Difluoro-2-arylethylamines as Validated Fluorinated Mimics of Endogenous Catecholamines

Tarui et al. (2022) designed and synthesized a series of 2,2-difluoro-2-arylethylamines explicitly as fluorinated analogs of octopamine and noradrenaline, exploiting the bioisosteric relationship between the gem‑difluoro group (CF₂) and a hydroxyl group (C‑OH) [1]. The CF₂ motif mimics the stereoelectronic properties of the β‑hydroxy group found in endogenous catecholamines while conferring metabolic resistance to oxidative deamination and conjugation, as well as altered hydrogen‑bonding character [1]. The 3‑chloro‑4‑fluorophenyl substitution pattern on the target compound extends this bioisosteric concept: the halogen substituents can further modulate the electron density of the aromatic ring, potentially influencing binding to aminergic receptors or transporters that recognize catechol‑like motifs. While no direct receptor‑binding data for the target compound are available, the bioisosteric rationale establishes a clear scientific basis for selecting this compound over non‑fluorinated β‑hydroxy‑phenethylamine analogs in programs exploring fluorinated neurotransmitter mimetics.

Bioisosterism CNS drug discovery Fluorine chemistry

Procurement-Relevant Application Scenarios for 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine


Lead Optimization in Cathepsin K or Related Cysteine Protease Inhibitor Programs

Based on the direct scaffold‑level evidence that difluoroethylamine (CF₂) isosteres yield improved oral bioavailability over trifluoroethylamine (CF₃) analogs while maintaining on‑target potency and selectivity , the target compound can serve as a versatile P3/P2 amine building block for the design of cathepsin K, S, or B inhibitors. The 3‑chloro‑4‑fluorophenyl group provides balanced lipophilicity (XLogP3 2.2) [1], placing it within the optimal range for oral absorption while mitigating the metabolic liabilities associated with more lipophilic dichloro‑ or naphthyl‑substituted variants.

Thrombin Inhibitor Medicinal Chemistry: Maintaining Nanomolar Potency via the Essential gem-Difluoro Linker

The class‑level evidence from Lee et al. (2007) establishes that the 2,2‑difluoro‑2‑arylethylamine motif is structurally critical for achieving sub‑100 nM thrombin inhibition, with non‑fluorinated linkers resulting in marked potency loss . This compound is suitable for incorporation into thrombin inhibitor scaffolds as the P3 aryl‑binding element, where the 3‑Cl‑4‑F pattern may provide differentiated pharmacokinetics or selectivity relative to the reported 2‑(5‑chloropyridin‑2‑yl)-2,2‑difluoroethylamine P3 (Ki = 0.7 nM) .

Fluorinated Neurotransmitter Mimetics for CNS Target Exploration

Following the bioisosteric rationale of Tarui et al. (2022), where 2,2‑difluoro‑2‑arylethylamines serve as metabolically stable fluorinated analogs of octopamine and noradrenaline , this compound can be utilized as a building block for synthesizing fluorinated mimics of endogenous catecholamines. The 3‑chloro‑4‑fluorophenyl substitution further tunes the electronic properties of the aromatic ring, potentially enabling exploration of trace amine‑associated receptor (TAAR) subtypes, adrenergic receptor isoforms, or monoamine transporters with altered selectivity profiles.

Physicochemical Tool Compound for Profiling Basicity- and Lipophilicity-Dependent ADME Properties

With a predicted pKa of 6.41 and XLogP3 of 2.2 [1], this compound occupies a well‑defined position in physicochemical space that makes it a useful benchmark for profiling how amine basicity and halogen‑mediated lipophilicity jointly affect permeability, solubility, and metabolic stability in a given assay panel. It can be used alongside the unsubstituted 2‑phenyl‑2,2‑difluoroethan‑1‑amine (lower log P) and the 3,4‑dichloro analog (higher log P) as part of a systematic matched‑pair analysis within drug discovery programs [2].

Quote Request

Request a Quote for 2-(3-Chloro-4-fluorophenyl)-2,2-difluoroethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.